molecular formula C7H6N2O4 B1602873 3-Methyl-4-nitropyridine-2-carboxylic acid CAS No. 30235-17-7

3-Methyl-4-nitropyridine-2-carboxylic acid

Cat. No.: B1602873
CAS No.: 30235-17-7
M. Wt: 182.13 g/mol
InChI Key: CSLIOHVICYQKHA-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in chemistry. scribd.comechemi.com Its unique properties, including its aromaticity, polarity, and basicity, make it a versatile building block in a vast array of chemical applications. echemi.comchemmol.com In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," meaning it is a recurring molecular framework found in a multitude of biologically active compounds and approved drugs. scribd.comchemicalbook.com This prevalence is attributed to its ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and pi-stacking, and its capacity to improve the pharmacokinetic properties of drug candidates. echemi.comchemmol.com

Beyond the pharmaceutical realm, pyridine derivatives are integral to materials science, where they are used in the development of functional materials, including dyes and ligands for catalysis. chemsrc.com They also serve as essential precursors in the synthesis of agrochemicals, such as herbicides and insecticides. scribd.commolbase.com The initial isolation of pyridine from picoline by Anderson in 1846 and the subsequent elucidation of its structure laid the groundwork for over a century and a half of research that continues to uncover new applications for this remarkable heterocyclic system. scribd.commolbase.com

Contextualization of Nitropyridine Derivatives in Organic Synthesis and Functional Materials

The introduction of a nitro group onto the pyridine ring gives rise to nitropyridine derivatives, a class of compounds with distinct and valuable chemical reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, which in turn alters its reactivity and physical properties. chemicalregister.com This modification makes nitropyridines highly useful intermediates in organic synthesis. For instance, the nitro group can act as a directing group, influencing the position of subsequent chemical modifications on the pyridine ring. sigmaaldrich.com Furthermore, the nitro group itself can be readily transformed into other functional groups, such as an amino group, providing a versatile handle for the construction of more complex molecules. americanchemicalsuppliers.com

Nitropyridine derivatives have demonstrated a wide range of biological activities, including antifungal and anticancer properties. americanchemicalsuppliers.com They are also investigated for their potential in the development of functional materials. The altered electronic properties imparted by the nitro group can lead to interesting optical and electronic behaviors, making them candidates for applications in nonlinear optics and as components of energetic materials. patsnap.com The synthesis of various bioactive molecules, from kinase inhibitors to antimalarial agents, often proceeds through nitropyridine intermediates, highlighting their critical role in drug discovery and development. americanchemicalsuppliers.comnih.gov

Historical Trajectory and Current Research Status of 3-Methyl-4-nitropyridine-2-carboxylic Acid

Despite the broad and intensive research into pyridine and nitropyridine derivatives, a comprehensive search of the scientific literature reveals a notable scarcity of information specifically concerning This compound . While its existence is confirmed by its Chemical Abstracts Service (CAS) number, 30235-17-7, and its commercial availability from various chemical suppliers, there is a lack of published research detailing its synthesis, historical development, or specific applications. echemi.comchemmol.comchemicalbook.commolbase.comchemicalregister.comamericanchemicalsuppliers.comguidechem.com

Searches for patents and scholarly articles specifically focused on this compound did not yield detailed synthetic procedures, characterization data, or any investigations into its potential biological or material properties. The available information is largely limited to its molecular formula (C₇H₆N₂O₄) and molecular weight. echemi.comamericanchemicalsuppliers.com

In contrast, related compounds have been more thoroughly investigated. For example, the synthesis of 3-Methyl-4-nitropyridine-1-oxide has been described in the literature. orgsyn.org Similarly, research has been published on the synthesis and reactions of 3-nitropyridine-2-carboxylic acid and various other substituted nitropyridine carboxylic acids. chemmol.comguidechem.com This body of work on analogous structures provides a general context but does not offer specific insights into the properties or research history of this compound itself.

The absence of a significant body of research on this particular compound suggests that it may be a relatively unexplored molecule, a synthetic intermediate that has not been the primary focus of published studies, or a compound whose research is documented in less accessible sources.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-4-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-5(9(12)13)2-3-8-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLIOHVICYQKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612121
Record name 3-Methyl-4-nitropyridine-2-carboxylic acid
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30235-17-7
Record name 3-Methyl-4-nitro-2-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30235-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-4-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 3 Methyl 4 Nitropyridine 2 Carboxylic Acid

Development of Efficient and Scalable Synthetic Pathways

The creation of efficient and scalable routes to 3-Methyl-4-nitropyridine-2-carboxylic acid requires careful strategic planning, considering the order of substitution and the directing effects of the functional groups.

Multi-step synthesis remains a fundamental approach for constructing complex molecules like this compound. The primary challenge lies in the regioselective introduction of the nitro, methyl, and carboxylic acid groups onto the pyridine (B92270) core. Two plausible retrospective pathways are considered, starting from either a pre-methylated pyridine or a pre-carboxylated pyridine.

Pathway A: Nitration of a 3-Methylpyridine (B133936) Precursor

This strategy commences with the readily available 3-methylpyridine (3-picoline). A key intermediate in this pathway is 3-methyl-4-nitropyridine-1-oxide, which can be synthesized in high yield.

N-Oxidation: 3-Methylpyridine is first oxidized to 3-methylpyridine-1-oxide. A common method involves using hydrogen peroxide in glacial acetic acid. orgsyn.org

Nitration: The resulting N-oxide undergoes regioselective nitration at the C4-position, which is activated by the N-oxide group. This is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid, yielding 3-methyl-4-nitropyridine-1-oxide. orgsyn.orgchemicalbook.com

Cyanation: The introduction of the C2-substituent can be accomplished via nucleophilic attack on the N-oxide. Treatment with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN), would introduce a cyano group at the C2 position.

Hydrolysis & Deoxygenation: The resulting 2-cyano intermediate would then undergo acidic or basic hydrolysis to form the carboxylic acid. The N-oxide group can be subsequently removed (deoxygenated) using a reducing agent like phosphorus trichloride (B1173362) (PCl₃) to yield the final product.

Pathway B: Nitration of a 3-Methylpyridine-2-carboxylic Acid Precursor

An alternative approach begins with 3-methylpyridine-2-carboxylic acid. The success of this route depends on the directing effects of the existing substituents during the nitration step. The methyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. This conflict can lead to mixtures of isomers. However, converting the starting material to its N-oxide can provide better regiocontrol.

Esterification: The carboxylic acid is first protected as an ester (e.g., methyl ester) to prevent unwanted side reactions.

N-Oxidation: The resulting methyl 3-methylpyridine-2-carboxylate is oxidized to its corresponding N-oxide.

Nitration: Nitration of this N-oxide is expected to proceed at the C4-position, directed by the N-oxide group.

Hydrolysis & Deoxygenation: Finally, hydrolysis of the ester and deoxygenation of the N-oxide would furnish the target molecule.

The following table outlines a strategic multi-step approach based on Pathway A.

StepReactionStarting MaterialKey ReagentsIntermediate/ProductPurpose
1N-Oxidation3-MethylpyridineH₂O₂ / Acetic Acid3-Methylpyridine-1-oxideActivate C4 for nitration.
2Nitration3-Methylpyridine-1-oxideHNO₃ / H₂SO₄3-Methyl-4-nitropyridine-1-oxideIntroduce the nitro group. orgsyn.org
3Cyanation3-Methyl-4-nitropyridine-1-oxideTrimethylsilyl cyanide (TMSCN)2-Cyano-3-methyl-4-nitropyridineIntroduce carbon for the carboxyl group.
4Hydrolysis2-Cyano-3-methyl-4-nitropyridineHCl (aq) or NaOH (aq)This compoundConvert cyano group to carboxylic acid.

This table represents a plausible synthetic pathway based on established chemical transformations.

Direct Functionalization: The concept of direct C-H functionalization offers a more atom-economical route. A hypothetical approach would involve the direct carboxylation of 3-methyl-4-nitropyridine (B157339). While challenging on an electron-deficient ring, catalytic methods are emerging. For instance, a transition-metal-catalyzed reaction could potentially activate the C-H bond at the 2-position for carboxylation with CO₂. nih.gov However, the high reactivity of the nitro group and potential for competing reactions are significant hurdles.

One-Pot Methodologies: A one-pot synthesis, where multiple reaction steps are performed in a single reaction vessel, could dramatically streamline the production of this compound. A theoretical one-pot strategy could involve a multi-component ring-forming reaction. For example, a reaction could be designed using a dinitropyridone as a synthon for the nitro-malonaldehyde fragment, which then reacts with a ketone and a nitrogen source like ammonia (B1221849) in a three-component ring transformation to build the nitropyridine core. sigmaaldrich.com Integrating the specific methyl and carboxyl functionalities into such a reaction would require the design of highly specialized starting materials.

Innovations in Catalytic Synthesis of this compound

Catalysis offers powerful tools for achieving transformations that are difficult or inefficient using classical stoichiometric reagents. Both metal- and organocatalysis present innovative avenues for the synthesis of the target compound.

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity.

Palladium-Catalyzed Carbonylation: A potential route involves the palladium-catalyzed carbonylation of a halogenated precursor. If 2-chloro-3-methyl-4-nitropyridine (B3043211) could be synthesized, it could undergo a carbonylation reaction in the presence of carbon monoxide, a palladium catalyst (e.g., Pd(PPh₃)₄), and a suitable base to introduce the carboxylic acid group (after hydrolysis of the initial ester or amide product).

Nickel-Catalyzed Carboxylation: Nickel catalysis has gained prominence for carboxylation reactions using CO₂. nih.govyoutube.com A strategy could involve the nickel-catalyzed reductive carboxylation of a precursor like 2-bromo-3-methyl-4-nitropyridine. This reaction typically uses a reductant (e.g., manganese or zinc) and can proceed under milder conditions than traditional methods. youtube.com

Catalytic MethodPrecursorCatalyst System (Example)Key Advantage
Palladium-Catalyzed Carbonylation2-Halo-3-methyl-4-nitropyridinePd(PPh₃)₄, CO, BaseHigh functional group tolerance.
Nickel-Catalyzed Carboxylation2-Halo-3-methyl-4-nitropyridineNi-complex, Ligand, Reductant, CO₂Utilizes CO₂ as a C1 source. nih.gov
Dual Visible-Light/Nickel Catalysis2-Bromo-3-methyl-4-nitropyridineOrganic photocatalyst, Ni-complex, CO₂Operates at room temperature under visible light. nih.gov

This table outlines potential catalytic strategies for the synthesis.

Organocatalysis, the use of small organic molecules as catalysts, provides a metal-free alternative for many transformations. While a direct organocatalytic synthesis of this compound is not established, the principles can be applied to the synthesis of its precursors. For example, Knoevenagel condensation, a key step in many pyridine syntheses (like the Hantzsch synthesis), can be effectively catalyzed by basic organocatalysts such as piperidine (B6355638) or proline. These catalysts can facilitate the condensation of carbonyl compounds with active methylene (B1212753) compounds, which could be building blocks for the pyridine ring.

More recent innovations include photochemical organocatalytic methods for the functionalization of pyridines via pyridinyl radicals, offering novel regioselectivity that diverges from classical methods. researchgate.net Applying such a strategy could potentially allow for the introduction of functional groups at specific positions under mild, light-driven conditions.

Green Chemistry Principles Applied to the Synthesis of this compound

Applying the principles of green chemistry is crucial for developing sustainable synthetic processes. This involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

Safer Reagents and Solvents: The traditional nitration step often uses a hazardous mixture of fuming nitric and sulfuric acids. orgsyn.org Research into alternative nitrating agents that are safer and produce less acidic waste is a key green objective. The use of dinitrogen pentoxide (N₂O₅) in an organic solvent followed by treatment with aqueous bisulfite is one such alternative for nitrating pyridines. researchgate.netresearchgate.net Furthermore, replacing volatile organic solvents with greener alternatives like water, ionic liquids, or performing reactions under solvent-free conditions can significantly reduce environmental impact. orgsyn.org

Catalysis over Stoichiometric Reagents: As discussed in section 2.2, employing catalytic methods (both metal- and organo-catalysis) is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can be recycled, leading to higher atom economy and less waste.

Energy Efficiency: Many traditional synthetic procedures require prolonged heating. orgsyn.org The use of microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption and often improving yields. researchgate.net Continuous flow chemistry is another approach that can enhance safety and efficiency, particularly for potentially hazardous reactions like nitration, by minimizing the volume of reactive intermediates at any given time.

By integrating these green principles, the synthesis of this compound can be made more environmentally benign, safer, and economically viable.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free and environmentally friendly reaction conditions is a primary goal of green chemistry. These approaches aim to reduce or eliminate the use of hazardous solvents, thereby minimizing environmental impact and improving process safety.

For the synthesis of this compound, traditional oxidation methods often rely on harsh reagents like potassium permanganate (B83412) (KMnO₄) or nitric acid in strong acids, generating significant waste. mdpi.comlibretexts.orggoogle.com Greener alternatives focus on catalytic systems using molecular oxygen or hydrogen peroxide as the terminal oxidant. researchgate.netresearchgate.net

One promising approach is the aerobic oxidation of a suitable precursor, such as 3-methyl-4-nitropyridine. This could be achieved using a catalyst system like N-hydroxyphthalimide (NHPI) in conjunction with cobalt (II) and manganese (II) salts. researchgate.net This system has proven effective for the selective oxidation of methylpyridines to their corresponding carboxylic acids using air or oxygen as the oxidant, often in acidic solvents like acetic acid. researchgate.net To move towards solvent-free conditions, mechanochemistry presents a compelling alternative. Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, can dramatically reduce solvent usage. nih.gov A hypothetical solvent-free approach could involve the solid-state oxidation of 3-methyl-4-nitropyridine with a solid oxidant like oxone, catalyzed by a metal salt, under ball-milling conditions.

Another environmentally benign strategy involves the use of heterogeneous catalysts that can be easily recovered and reused. For instance, vanadium-based catalysts on a solid support like titania (TiO₂) have been used for the gas-phase oxidation of methylpyridines. google.commdpi.com Adapting such a system for the selective oxidation of 3-methyl-4-nitropyridine could offer a sustainable pathway.

Parameter Conventional KMnO₄ Oxidation Proposed Solvent-Free Mechanochemical Oxidation Proposed Catalytic Aerobic Oxidation
Oxidant Potassium Permanganate (KMnO₄)Oxone (2KHSO₅·KHSO₄·K₂SO₄)Molecular Oxygen (O₂) / Air
Solvent Water / Pyridine chemspider.comNone (Solid-state)Acetic Acid (recyclable) researchgate.net
Byproducts MnO₂ (stoichiometric waste)K₂SO₄, KHSO₄Water
Temperature Elevated (e.g., 85-100°C) chemspider.comAmbientElevated (e.g., 100-150°C) researchgate.net
Environmental Impact High (metal waste, difficult to recycle)Low (minimal solvent, benign salt byproduct)Moderate (requires heating, acidic solvent)

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Maximizing atom economy is crucial for minimizing waste and developing sustainable chemical processes.

In the context of synthesizing this compound, the choice of synthetic route and reagents profoundly impacts the atom economy.

Route A (Nitration of 3-Methylpyridine-2-carboxylic acid): A typical nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has poor atom economy. orgsyn.org Although the nitro group is incorporated, the sulfuric acid acts as a dehydrating agent and catalyst, and large quantities are used and subsequently neutralized, generating significant salt waste.

Reaction: C₇H₇NO₂ + HNO₃ --(H₂SO₄)--> C₇H₆N₂O₄ + H₂O

Theoretical % Atom Economy: (MW of Product) / (MW of Reactants) * 100 = 182.12 / (137.14 + 63.01) * 100 ≈ 91% Note: This calculation does not account for the sulfuric acid, which is a reagent but not incorporated into the final product, nor the base used for neutralization, making the practical atom economy much lower.

Route B (Oxidation of 3-methyl-4-nitropyridine): The atom economy of this route depends heavily on the oxidant.

Using KMnO₄: 3 C₇H₈N₂O₂ + 2 KMnO₄ → 3 C₇H₆N₂O₄ + 2 MnO₂ + 2 KOH + 2 H₂O. The atom economy is low due to the large mass of the permanganate reagent relative to the oxygen it provides, and the generation of stoichiometric manganese dioxide waste. researchgate.net

Using Catalytic O₂: C₇H₈N₂O₂ + O₂ --(catalyst)--> C₇H₆N₂O₄ + H₂O. This approach is highly atom-economical, as the only byproduct is water. mdpi.com

Waste minimization strategies include:

Catalyst Recycling: Employing heterogeneous catalysts, as mentioned previously, allows for their separation and reuse over multiple cycles, reducing waste and cost. google.commdpi.com

Solvent Recycling: When solvents are necessary, choosing options that can be easily recovered and purified for reuse is essential.

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous process without isolating intermediates can significantly reduce solvent use for workup and purification, thereby minimizing waste. This is a key feature of continuous flow synthesis.

Synthetic Route Key Reagents Primary Byproduct(s) Theoretical Atom Economy (Ideal) Waste Minimization Potential
Route A: Nitration 3-Methylpyridine-2-carboxylic acid, HNO₃, H₂SO₄H₂O, Na₂SO₄ (from neutralization)~91% (excluding H₂SO₄)Low; requires large amounts of acid and base.
Route B: Permanganate Oxidation 3-Methyl-4-nitropyridine, KMnO₄MnO₂, KOHLowVery low; stoichiometric metal waste.
Route B: Catalytic Aerobic Oxidation 3-Methyl-4-nitropyridine, O₂Water~91.4%High; utilizes a green oxidant, potential for catalyst recycling.

Continuous Flow Synthesis and Process Intensification Studies

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. nih.gov

A continuous flow process for synthesizing this compound could be designed based on Route B . A hypothetical two-step flow process could be envisioned:

Nitration Step: 3-Methylpyridine is mixed with a nitrating agent (e.g., HNO₃/H₂SO₄) in a microreactor. The small reactor volume and superior heat exchange capabilities would allow for safe handling of the exothermic nitration, even at higher temperatures, intensifying the process. thieme-connect.comorganic-chemistry.org The residence time in the reactor can be precisely controlled to maximize the yield of 3-methyl-4-nitropyridine and minimize byproducts.

Oxidation Step: The output stream from the first step, containing 3-methyl-4-nitropyridine, could be directly channeled into a second reactor module. This module could be a packed-bed reactor containing a heterogeneous oxidation catalyst (e.g., V₂O₅/TiO₂). google.commdpi.com A stream of air or oxygen would be introduced, and under elevated temperature and pressure, the methyl group would be oxidized to a carboxylic acid. The use of a packed-bed reactor simplifies catalyst separation and enables long-term, continuous operation. researchgate.netpeeref.com

Process intensification is achieved through:

Miniaturization: Microreactors offer a high surface-area-to-volume ratio, leading to rapid heat and mass transfer, which accelerates reaction rates and improves selectivity.

Telescoping: Eliminating the isolation and purification of the intermediate 3-methyl-4-nitropyridine saves time, energy, and resources.

Automation: Flow systems can be fully automated for continuous production with real-time monitoring and optimization, leading to higher consistency and throughput. nih.gov

Parameter Batch Synthesis Proposed Continuous Flow Synthesis
Process Steps Separate nitration and oxidation with intermediate isolation/purification.Telescoped nitration and oxidation in-line.
Safety Risk of thermal runaway in exothermic nitration.Enhanced safety due to small reactor volume and superior heat control.
Reaction Time Hours to days for each step.Minutes to hours (total residence time).
Scalability Difficult; requires larger vessels and poses safety challenges.Straightforward; numbering-up (parallel reactors) or longer run times.
Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, and residence time.
Productivity (Space-Time Yield) LowHigh

Elucidation of Reactivity and Reaction Mechanisms of 3 Methyl 4 Nitropyridine 2 Carboxylic Acid

Detailed Investigation of Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a class of reactions in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.com However, the pyridine (B92270) ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. In the case of 3-Methyl-4-nitropyridine-2-carboxylic acid, the ring is further deactivated by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) and the carboxylic acid group (-COOH). masterorganicchemistry.com

The mechanism of EAS involves the attack of the aromatic pi-electron system on the electrophile, forming a positively charged intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com The presence of electron-withdrawing groups destabilizes this cationic intermediate, thereby increasing the activation energy and slowing down the reaction rate significantly. masterorganicchemistry.com While the methyl group at the 3-position is an activating group, its mild electron-donating effect is insufficient to counteract the strong deactivating influence of the nitrogen atom, the 4-nitro group, and the 2-carboxylic acid group. Consequently, this compound is highly resistant to electrophilic aromatic substitution under standard conditions.

Comprehensive Analysis of Nucleophilic Aromatic Substitution Reactions

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of the pyridine ring in this compound makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org This reaction involves the displacement of a good leaving group by a nucleophile. wikipedia.org In this molecule, the nitro group at the C-4 position is an excellent leaving group, a characteristic that is not typically observed in aliphatic systems but is common in electron-poor aromatic rings. nih.gov

The reactivity of the C-4 position is significantly enhanced by several factors:

The Ring Nitrogen: The electronegative nitrogen atom delocalizes the negative charge of the intermediate. wikipedia.org

The ortho-Carboxylic Acid Group: The anion-stabilizing carbonyl group in the ortho position (C-2) further stabilizes the negatively charged intermediate formed during the nucleophilic attack. nih.gov

The para-Positioning: The nitro group is located para to the ring nitrogen, which is an activating position for nucleophilic attack, as the negative charge in the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

The general mechanism for the SNAr reaction proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org In the second, typically fast step, the leaving group (nitrite, NO₂⁻) is expelled, and the aromaticity of the ring is restored.

Studies on the closely related compound, methyl 3-nitropyridine-4-carboxylate, have demonstrated successful substitution of the nitro group with a variety of nucleophiles. nih.govresearchgate.net These findings suggest that this compound would undergo similar transformations.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on a 3-Nitropyridine-4-carboxylate Scaffold. nih.govresearchgate.net
NucleophileReagent ExampleProduct TypeReference
FluorideCsF in DMSO4-Fluoropyridine derivative nih.gov
Oxygen Nucleophiles (Alkoxides)NaOMe in MeOH4-Alkoxypyridine derivative researchgate.net
Nitrogen Nucleophiles (Amines)Piperidine (B6355638)4-Aminopyridine derivative researchgate.net
Sulfur Nucleophiles (Thiolates)NaSPh4-(Phenylthio)pyridine derivative researchgate.net
Carbon Nucleophiles (Malonates)Diethyl malonate4-Alkylpyridine derivative researchgate.net

Reactivity Profiling of the Carboxylic Acid Moiety

The carboxylic acid group at the C-2 position can undergo standard transformations such as esterification and amidation.

Esterification: The most common method for converting a carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This equilibrium-controlled reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The mechanism proceeds through several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: The elimination of a water molecule leads to a protonated ester.

Deprotonation: The protonated ester is deprotonated by a weak base (like water or the alcohol) to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com

Amidation: The formation of an amide from this compound requires activation of the carboxyl group. A common laboratory method involves a two-step process:

Activation: The carboxylic acid is first converted into a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

Nucleophilic Acyl Substitution: The resulting acid chloride is then treated with an amine (primary or secondary), which acts as a nucleophile, displacing the chloride to form the amide.

Alternatively, direct amidation can be achieved using coupling agents or specialized catalysts. For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of various carboxylic acids, including heterocyclic ones, by heating them with an amine in a suitable solvent like toluene. researchgate.net

Pyridine-2-carboxylic acids (picolinic acids) are known to undergo decarboxylation upon heating, a reaction that is significantly influenced by the substituents on the pyridine ring. cdnsciencepub.com The accepted pathway for this reaction is the Hammick mechanism, which involves the thermal decomposition of the zwitterionic form of the acid. cdnsciencepub.com The key intermediate is a carbanion or ylide at the C-2 position, which is stabilized by the adjacent positively charged nitrogen atom. cdnsciencepub.com

The rate of decarboxylation is highly sensitive to the electronic and steric nature of other ring substituents. Studies on substituted picolinic acids have provided insight into these effects. cdnsciencepub.comcdnsciencepub.com

3-Substituents: A 3-nitro group has been found to dramatically accelerate the rate of decarboxylation, with 3-nitropicolinic acid reacting so rapidly that its kinetics were difficult to measure even at 98°C. cdnsciencepub.com This is attributed to the powerful electron-withdrawing inductive effect of the nitro group, which stabilizes the negative charge developing at the 2-position in the transition state. A 3-methyl group also accelerates the reaction, though to a much lesser extent, likely due to steric effects. cdnsciencepub.com

4-Substituents: A 4-nitro group, as seen in other pyridinecarboxylic acids, would also be expected to have a rate-enhancing effect due to its electron-withdrawing nature. cdnsciencepub.com

Given that this compound possesses both a 3-methyl and a 4-nitro group, it is predicted to undergo decarboxylation readily upon heating. The combined electron-withdrawing influence of the 4-nitro group and the stabilizing effect of the 3-methyl group on the transition state would likely lead to a high reaction rate.

Table 2: Relative Decarboxylation Rates of Substituted Picolinic Acids. cdnsciencepub.comcdnsciencepub.com
SubstituentPositionQualitative Effect on RateReference
None (Picolinic Acid)-Baseline cdnsciencepub.com
Nitro3Very large acceleration cdnsciencepub.com
Methyl3Moderate acceleration cdnsciencepub.com
Nitro5Very small effect cdnsciencepub.com
Methyl6Very small effect cdnsciencepub.com
Carboxyl (Quinolinic Acid)3Large acceleration (>500x Picolinic Acid) cdnsciencepub.com

Transformations Involving the Nitro Group

The reduction of the aromatic nitro group is one of the most significant transformations for nitro-substituted pyridines. masterorganicchemistry.com This reaction converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂), fundamentally altering the electronic properties and reactivity of the aromatic ring. masterorganicchemistry.comnih.gov The reduction is a six-electron process that proceeds through several intermediates. nih.gov

The classical Haber-Lukashevich mechanism outlines the stepwise pathway:

R-NO₂ (Nitro)R-NO (Nitroso) : A two-electron reduction.

R-NO (Nitroso)R-NHOH (Hydroxylamino) : A further two-electron reduction.

R-NHOH (Hydroxylamino)R-NH₂ (Amino) : The final two-electron reduction. orientjchem.org

The hydroxylamino derivative is a key intermediate that can sometimes be isolated under carefully controlled conditions, but it is typically further reduced to the corresponding amine. mdpi.com

A variety of methods can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups.

Table 3: Common Reagents for the Reduction of Aromatic Nitro Groups. masterorganicchemistry.comsci-hub.se
Reagent/MethodTypical ConditionsNotesReference
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiHighly efficient and clean. Can sometimes reduce other functional groups. masterorganicchemistry.com
Metal in AcidFe/HCl, Sn/HCl, Zn/HClClassic, robust method. Often used in industrial settings. masterorganicchemistry.com
Tin(II) ChlorideSnCl₂ in ethanol (B145695) or HClA milder alternative, often chemoselective. masterorganicchemistry.com
Sodium DithioniteNa₂S₂O₄ in aqueous solutionUseful for sensitive substrates under neutral or basic conditions.
Electrochemical ReductionAcidic solution, controlled potentialCan be applied to nitropyridines to form aminopyridines. google.com

For this compound, the reduction of the nitro group to 4-amino-3-methylpyridine-2-carboxylic acid is a key synthetic step for accessing a range of derivatives. The carboxylic acid and methyl groups are generally stable under most nitro reduction conditions.

Exploiting Nitro Group for Further Functionalization

The nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the pyridine ring in this compound. This group deactivates the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to its location. The strategic placement of the nitro group at the C4 position makes the C3 and C5 positions susceptible to nucleophilic attack.

Research on related nitropyridine frameworks demonstrates the versatility of the nitro group as a handle for introducing a wide array of functional groups. In many instances, the nitro group itself can act as a leaving group in SNAr reactions. For example, studies on 4-nitropyridine-N-oxide show that the nitro group can be readily displaced by various nucleophiles, providing an excellent method for preparing 4-substituted pyridine derivatives. researchgate.netsciencemadness.orgcapes.gov.br This reactivity is attributed to the strong electron-withdrawing nature of both the nitro group and the N-oxide, which stabilizes the Meisenheimer complex intermediate formed during the nucleophilic attack.

In the context of 3-nitropyridines, amination has been successfully achieved, selectively occurring at the position para to the nitro group. ntnu.no Furthermore, investigations into the reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles have shown that the 3-nitro group can be selectively substituted. nih.gov This selective substitution occurs even in the presence of other potential leaving groups, highlighting the nitro group's lability under specific conditions. nih.gov

The introduction of a nitro group has also been shown to facilitate the direct functionalization of quinolone frameworks through cine-substitution. nih.gov In this type of reaction, the nucleophile initially attacks the carbon atom adjacent to the one bearing the nitro group, followed by the elimination of nitrous acid to yield the substituted product. nih.gov This mechanism allows for regioselective functionalization that might be difficult to achieve through other synthetic routes. nih.gov

The following table summarizes selected nucleophilic substitution reactions on nitropyridine systems, illustrating the potential for functionalizing this compound by targeting its nitro group.

SubstrateNucleophileProductReference
4-Nitropyridine-N-oxideChloride ion4-Chloropyridine-N-oxide sciencemadness.org
4-Nitropyridine-N-oxideEthoxide ion4-Ethoxypyridine-N-oxide researchgate.net
3-NitropyridineHydroxylamine4-Amino-3-nitropyridine ntnu.no
2-Methyl-3-nitropyridineThiophenolate2-Methyl-3-(phenylthio)pyridine mdpi.com
Trinitroquinolone1,3-Dicarbonyl compounds4-Functionalized 6,8-dinitro-1-methyl-2-quinolones nih.gov

Reactivity of the Methyl Group in Pyridine Systems

The methyl group at the C3 position of this compound is also a site for potential functionalization. While generally less reactive than the positions activated by the nitro group, the acidity of the methyl protons can be enhanced by the electron-withdrawing nature of the adjacent nitro group and the pyridine ring nitrogen. This allows for a range of reactions at the methyl position.

A common reaction involving methyl groups on heterocyclic rings is condensation with aldehydes. For instance, 2-methyl-3-nitropyridines have been shown to react with various aromatic aldehydes under mild conditions to yield the corresponding 2-styryl-3-nitropyridines. mdpi.com This type of reaction typically proceeds via a carbanionic intermediate formed by the deprotonation of the methyl group, which then acts as a nucleophile. The presence of the nitro group in the ortho position in these systems facilitates this deprotonation.

Another potential transformation of the methyl group is oxidation. Depending on the oxidizing agent and reaction conditions, the methyl group can be converted to a formyl, carboxyl, or hydroxymethyl group. For example, the oxidation of 3-methylpyridine (B133936) to 3-pyridinecarboxylic acid (nicotinic acid) is a well-established industrial process. While the nitro group in this compound would influence the conditions required, controlled oxidation of the methyl group remains a plausible synthetic strategy.

The following table presents examples of reactions involving the functionalization of methyl groups on pyridine rings, which could be analogous to the reactivity of this compound.

SubstrateReagentProductReference
2-Methyl-3-nitropyridineAromatic aldehyde2-Styryl-3-nitropyridine mdpi.com
3-MethylpyridinePotassium permanganate (B83412)3-Pyridinecarboxylic acid ntnu.no
3-Methylpyridine-1-oxideFuming nitric acid, Sulfuric acid3-Methyl-4-nitropyridine-1-oxide orgsyn.org

Exploration of Ring Opening and Rearrangement Processes

The pyridine ring in this compound, under certain conditions, can undergo ring-opening and rearrangement reactions. These transformations are often driven by the release of ring strain or the formation of more stable electronic configurations and are typically initiated by nucleophilic attack.

A well-documented mechanism for ring opening in electron-deficient pyridine systems is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. The reaction of 2-chloro-3-nitropyridine (B167233) with hydroxide (B78521) ions has been shown to proceed through this pathway. researchgate.net The nucleophile adds to the pyridine ring, leading to the formation of an open-chain intermediate, which can then either remain as a stable species or undergo recyclization to form a new heterocyclic ring. researchgate.net The initial intermediate formed is often unstable and can isomerize to a more stable form. researchgate.net

Ring transformation reactions have also been observed in highly electron-deficient pyridones. For example, 1-methyl-3,5-dinitro-2-pyridone can undergo ring opening when treated with amines, leading to the formation of nitro-substituted azadienamines. nih.gov This reaction is initiated by the addition of the amine at the electrophilic C4 or C6 positions, followed by cleavage of C-C bonds. nih.gov

While less common, rearrangement reactions of the substituents on the pyridine ring can also occur. For instance, the Hofmann rearrangement of isonicotinamide (B137802) to produce an aminopyridine has been attempted, although with limited success in some cases. ntnu.no Such rearrangements often involve the migration of a group from a side chain to the ring or vice versa.

The table below provides examples of ring-opening and rearrangement reactions in pyridine derivatives, indicating the types of transformations that could be explored for this compound.

SubstrateReagent/ConditionKey Intermediate/ProductMechanism/TypeReference
2-Chloro-3-nitropyridineHydroxide ionOpen-chain nitro-cyano intermediateANRORC researchgate.net
1-Methyl-3,5-dinitro-2-pyridoneAmineNitro-substituted azadienamineNucleophilic ring opening nih.gov
IsonicotinamideHofmann rearrangement conditionsAminopyridineRearrangement ntnu.no

Strategic Derivatization and Analog Synthesis from 3 Methyl 4 Nitropyridine 2 Carboxylic Acid

Synthesis of Substituted Pyridine (B92270) Analogs via Functional Group Interconversions

The chemical landscape of 3-Methyl-4-nitropyridine-2-carboxylic acid is rich with possibilities for functional group interconversions (FGI), a fundamental strategy in organic synthesis for converting one functional group into another. imperial.ac.uk These transformations allow for the generation of a wide range of substituted pyridine analogs, each with potentially unique chemical and biological properties.

The primary sites for FGI on the parent molecule are the nitro group, the carboxylic acid moiety, and the methyl group. The nitro group, for instance, is a versatile precursor to an amino group through reduction. This transformation is commonly achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or tin(II) chloride. The resulting 4-amino-3-methylpyridine-2-carboxylic acid opens up a plethora of subsequent derivatization possibilities, including diazotization-substitution reactions and amide bond formations.

The carboxylic acid at the 2-position can undergo a variety of classical transformations. Esterification, through reaction with an alcohol under acidic conditions, yields the corresponding esters. researchgate.net Amide formation can be readily achieved by activating the carboxylic acid, for example with thionyl chloride or a carbodiimide, followed by treatment with a primary or secondary amine. Furthermore, reduction of the carboxylic acid to a primary alcohol can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4), providing another point of diversification. imperial.ac.uk

The methyl group at the 3-position, while generally less reactive, can be functionalized under specific conditions. For instance, radical bromination could introduce a handle for further substitution reactions.

A summary of potential functional group interconversions is presented in the table below.

Starting Functional Group Reagent(s) Resulting Functional Group
4-NitroH₂, Pd/C or SnCl₂4-Amino
2-Carboxylic acidR-OH, H⁺2-Ester
2-Carboxylic acidSOCl₂, then R₂NH2-Amide
2-Carboxylic acidLiAlH₄2-Hydroxymethyl
3-MethylNBS, light3-(Bromomethyl)

These interconversions are instrumental in creating a library of substituted pyridine analogs from a single, readily available starting material.

Construction of Fused Heterocyclic Systems Utilizing the Pyridine Scaffold

The pyridine ring of this compound provides a robust scaffold for the construction of more complex, fused heterocyclic systems. Such structures are of significant interest in medicinal chemistry due to their often-favorable pharmacological properties. researchgate.netnih.gov The strategic placement of functional groups in the starting material facilitates various cyclization strategies.

A key transformation in this regard is the reduction of the nitro group to an amine, as previously discussed. The resulting ortho-amino-carboxylic acid derivative is a classic precursor for the synthesis of fused six-membered rings. For example, condensation of the 4-amino-3-methylpyridine-2-carboxylic acid with a β-ketoester can lead to the formation of a fused pyridopyrimidine ring system.

Furthermore, the amino group can react with various reagents to build other fused heterocycles. For instance, reaction with nitrous acid could lead to an in situ generated diazonium salt, which can then undergo intramolecular cyclization. Another approach involves the reaction of the amino group with a suitable dielectrophile to construct a new ring. Research has shown that appropriately substituted nitropyridines can be precursors to imidazopyridines and azaindoles. researchgate.net

The table below outlines some potential fused heterocyclic systems that can be synthesized from derivatives of this compound.

Derivative of Starting Material Reaction Partner Fused Heterocyclic System
4-Amino-3-methylpyridine-2-carboxylic acidβ-KetoesterPyridopyrimidine
4-Amino-3-methylpyridine-2-carboxylic acidPhosgene equivalentPyridoxazinone
4-Amino-3-methylpyridine-2-carboxylic acid derivativeα-HaloketoneImidazopyridine

The ability to construct these fused systems significantly expands the chemical space accessible from this compound.

Preparation of Prodrugs and Precursors for Medicinal Chemistry Applications

The development of prodrugs is a critical strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of a biologically active compound. cbspd.com this compound, or its biologically active derivatives, can be readily converted into prodrugs. The carboxylic acid functionality is an ideal handle for prodrug synthesis, most commonly through esterification. researchgate.netcbspd.com

Ester prodrugs can be designed to have varying rates of hydrolysis in vivo, allowing for controlled release of the active parent drug. For example, simple alkyl esters may be hydrolyzed by esterases present in the plasma and tissues. cbspd.com More complex esters, such as acyloxymethyl esters, can also be employed to fine-tune the release profile. cbspd.com

Beyond direct prodrug formation, this compound and its immediate derivatives are valuable precursors for more complex medicinal chemistry targets. The functional groups present allow for the attachment of various pharmacophores and side chains, which can be used to modulate the biological activity, solubility, and metabolic stability of the resulting molecules. The synthesis of such precursors is a key step in the drug discovery process. researchgate.net

Examples of prodrug strategies and precursor applications are summarized below.

Application Modification Strategy Example
ProdrugEsterification of the carboxylic acidMethyl 3-methyl-4-nitropyridine-2-carboxylate
ProdrugFormation of an acyloxymethyl ester(Pivaloyloxymethyl) 3-methyl-4-nitropyridine-2-carboxylate
PrecursorAmide coupling with a bioactive amineN-(Bioactive)-3-methyl-4-nitropyridine-2-carboxamide
PrecursorReduction of nitro group and further derivatization4-Amino-3-methylpyridine-2-carboxylic acid derivatives

The versatility of this compound as a starting material for prodrugs and medicinal chemistry precursors underscores its importance in the development of new therapeutic agents.

Systematic Generation of Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.org The systematic generation of analogs is a key component of SAR, allowing researchers to probe the interactions of a molecule with its biological target. drugdesign.orgresearchgate.net this compound provides an excellent scaffold for such studies due to its multiple points for diversification.

A systematic SAR study would involve the independent modification of the three key functional domains of the molecule: the C2-carboxylic acid, the C3-methyl group, and the C4-nitro group.

Modification of the C2-Carboxylic Acid: A series of amides and esters with varying steric and electronic properties can be synthesized to explore the importance of this group for biological activity. For example, a library of amides could be generated by reacting the activated carboxylic acid with a diverse set of primary and secondary amines.

Modification of the C3-Methyl Group: The role of the methyl group can be investigated by synthesizing analogs with different alkyl chains (e.g., ethyl, isopropyl) or by replacing it with other functional groups such as a halogen or a methoxy (B1213986) group.

Modification of the C4-Nitro Group: The nitro group can be replaced with a variety of substituents to probe the electronic and steric requirements at this position. Analogs with amino, hydroxyl, cyano, or halogen groups would provide valuable SAR data.

The results of these systematic modifications, when coupled with biological testing, can lead to the identification of a pharmacophore and guide the design of more potent and selective compounds. researchgate.net

The following table outlines a potential SAR matrix for the systematic generation of analogs.

Position Modification 1 Modification 2 Modification 3
C2 Carboxylic AcidMethyl EsterDiethyl Amide
C3 MethylEthylHydrogen
C4 NitroAminoChloro

By systematically synthesizing and evaluating compounds within this matrix, a comprehensive understanding of the SAR for this scaffold can be developed.

Applications of 3 Methyl 4 Nitropyridine 2 Carboxylic Acid in Advanced Organic Synthesis

As a Key Building Block in the Synthesis of Complex Organic Molecules

The utility of 3-Methyl-4-nitropyridine-2-carboxylic acid as a building block stems from the diverse reactivity of its functional groups. Each group can be selectively targeted to build more elaborate molecular structures.

The Carboxylic Acid Group: This functional group is readily converted into a variety of other functionalities. It can undergo esterification or amidation, allowing it to be coupled with a wide range of alcohol or amine fragments. For instance, coupling reactions using activating agents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed to form amide bonds, a crucial linkage in many pharmaceutical compounds. nih.gov

The Nitro Group: The nitro group is one of the most versatile functional groups in aromatic chemistry. Its strong electron-withdrawing nature activates the pyridine (B92270) ring for certain transformations. More importantly, it can be readily reduced under standard conditions (e.g., using a metal catalyst like Palladium on carbon with a hydrogen source) to an amino group. nih.gov This resulting aniline (B41778) derivative opens up a new set of synthetic possibilities, including diazotization reactions, reductive aminations, and further amide or sulfonamide formations.

The Methyl Group: The methyl group can also be a site for chemical modification, although it is generally less reactive than the other two groups. It can potentially undergo oxidation to an aldehyde or carboxylic acid under strong oxidizing conditions, or be involved in condensation reactions.

This trifunctional nature allows for a stepwise and controlled elaboration of the molecular structure, making it a valuable starting material for creating libraries of compounds for screening purposes or for the targeted synthesis of complex molecules.

Role in the Regioselective and Stereoselective Construction of Nitrogen-Containing Heterocycles

The specific placement of substituents on the pyridine ring of this compound plays a critical role in directing the outcome of chemical reactions, particularly in the construction of new heterocyclic systems.

Regioselectivity: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which favors nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions. echemi.comquora.com In this compound, this effect is amplified by the presence of two powerful electron-withdrawing groups: the nitro group at the 4-position and the carboxylic acid at the 2-position. This electronic arrangement makes the ring highly susceptible to attack by nucleophiles.

Reactions involving nucleophilic substitution are expected to be highly regioselective. For example, if a leaving group were present at the 6-position, it would be highly activated for substitution by a nucleophile. Furthermore, the nitro group itself can sometimes act as a leaving group in SNAr reactions with certain nucleophiles, such as thiols, providing a regioselective method to introduce sulfur-based substituents onto the pyridine ring. nih.gov Studies on related 3-nitropyridines show that substitution often occurs at the position para to the nitro group with high regioselectivity. researchgate.net The strong inductive and resonance effects of the existing substituents thus provide excellent control over where new bonds are formed on the ring.

Stereoselectivity: While direct examples of stereoselective reactions using this compound are not prominent in the literature, its rigid structure can be advantageous. In reactions where new stereocenters are formed, such as in cycloadditions or additions to prochiral centers, the existing framework of the molecule can influence the facial selectivity of the attack, leading to a preference for one stereoisomer over another. The synthesis of complex molecules often requires precise control over stereochemistry, and chiral derivatives of such building blocks could be employed in asymmetric synthesis to construct enantiomerically pure target molecules. acs.org

Precursor for Diverse Advanced Pharmaceutical and Agrochemical Intermediates

Nitropyridine derivatives are crucial intermediates in the synthesis of numerous bioactive molecules. nih.gov A prominent example that highlights the potential of the methyl-nitropyridine carboxylic acid scaffold is in the development of potent inhibitors for Janus kinase 2 (JAK2), a non-receptor tyrosine kinase involved in signaling pathways that can contribute to myeloproliferative disorders and other diseases. nih.govnih.gov

In a reported synthesis, a structural isomer of the title compound, 5-methyl-3-nitropyridine-2-carboxylic acid, served as a key intermediate. The general synthetic route involved the following steps:

Oxidation: The synthesis started with 2-chloro-5-methyl-3-nitropyridine, which was oxidized to form the corresponding carboxylic acid intermediate. nih.gov

Nucleophilic Substitution: The activated chlorine atom was then displaced by various secondary amines. nih.gov

Amide Coupling: The resulting nitropyridine carboxylic acid was coupled with a range of aromatic amines using DCC as the coupling agent to yield the final target compounds. nih.gov

The compounds synthesized demonstrated significant inhibitory activity against JAK2, with the most potent derivatives showing IC₅₀ values in the low micromolar range. nih.gov This synthetic campaign underscores the value of the nitropyridine carboxylic acid core as a versatile template for generating advanced pharmaceutical intermediates.

Table 1: Synthesis of JAK2 Inhibitors via a Nitropyridine Carboxylic Acid Intermediate nih.gov
Starting MaterialIntermediate Core StructureFinal Product Structure ExampleReported Biological Activity (IC₅₀)
2-Chloro-5-methyl-3-nitropyridine5-Methyl-2-(secondary amine)-3-nitropyridine-2-carboxylic acidAmide-coupled product (Structure 4 in source)8.5–12.2 µM

This example clearly demonstrates how the functional handles of a methyl-nitropyridine carboxylic acid can be sequentially manipulated to build a library of potential drug candidates. Similar synthetic logic can be applied to the creation of novel agrochemical compounds, where the pyridine nucleus is also a common feature.

Utility in the Total Synthesis of Natural Products and Bioactive Compounds

The pyridine moiety is a key structural element in many natural products and biologically active compounds. clockss.org Therefore, functionalized pyridines like this compound represent valuable and synthetically attractive starting materials for chemists aiming to construct these complex targets. The presence of multiple, orthogonally reactive functional groups allows for its incorporation into a larger molecule and subsequent elaboration into the final natural product structure.

The transformation of the nitro group into an amine, the carboxylic acid into an amide or ester, and the potential functionalization of the methyl group provide numerous pathways to build molecular complexity. While this compound is a theoretically powerful tool for such endeavors, a review of the current literature does not reveal specific published examples of its application in the completed total synthesis of a natural product. However, the general importance of substituted pyridines in medicinal chemistry and natural product synthesis suggests that it remains a building block of significant potential for future applications in this field. researchgate.netresearchgate.net

Medicinal Chemistry Research Associated with 3 Methyl 4 Nitropyridine 2 Carboxylic Acid

Design and Synthesis of Novel Bioactive Analogs Featuring the 3-Methyl-4-nitropyridine-2-carboxylic Acid Scaffold

The synthesis of novel bioactive analogs is a cornerstone of medicinal chemistry, aiming to explore and expand the therapeutic potential of a core scaffold. For a compound like this compound, the synthetic strategy would likely involve modifications at several key positions to modulate its physicochemical properties and biological activity.

A notable example that illustrates a potential synthetic route for analogous compounds involves the creation of potent Janus kinase 2 (JAK2) inhibitors. nih.gov Research in this area has utilized a structurally related starting material, 2-chloro-5-methyl-3-nitropyridine, which undergoes oxidation to form the corresponding carboxylic acid. nih.gov This intermediate is then coupled with various amines to generate a library of amide derivatives. nih.gov This approach highlights a feasible pathway for the derivatization of the this compound scaffold, where the carboxylic acid group can be converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).

The general synthetic scheme for creating analogs from a related nitropyridine carboxylic acid scaffold is presented below:

StepReactionReagents and ConditionsPurpose
1OxidationOxidizing agentConversion of a methyl or other oxidizable group to a carboxylic acid.
2Amide CouplingAmine, Coupling agents (e.g., DCC, HATU)Formation of a diverse library of amide derivatives to probe biological interactions.

This synthetic versatility allows for the systematic modification of the scaffold to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Elucidation of Molecular Interactions and Recognition Mechanisms

Understanding how a molecule interacts with its biological target at a molecular level is crucial for rational drug design. For derivatives of this compound, the pyridine (B92270) ring, the carboxylic acid, the methyl group, and the nitro group all offer potential points of interaction with a target protein.

The carboxylic acid group, in particular, is a key functional group in many drugs and can form strong ionic interactions or hydrogen bonds with amino acid residues in a protein's active site. nih.gov Pyridine carboxylic acid derivatives are known to act as enzyme inhibitors, where the carboxylic acid can coordinate with metal ions within the enzyme's active site. researchgate.net

Molecular docking and modeling studies are instrumental in predicting and analyzing these interactions. For instance, in the development of JAK2 inhibitors from a related scaffold, computational models would be used to visualize how the pyridine core fits into the kinase hinge region and how the various substituents project into nearby pockets. The nitro group, being a strong electron-withdrawing group, can influence the electronic distribution of the pyridine ring and participate in dipole-dipole or other polar interactions.

A hypothetical table of molecular interactions for a derivative of this compound targeting a kinase is shown below:

Functional GroupPotential Interaction TypeInteracting Amino Acid Residue (Example)
Pyridine NitrogenHydrogen Bond AcceptorHinge region backbone NH
Carboxylic AcidIonic Interaction, Hydrogen Bond Donor/AcceptorLysine, Arginine
Methyl GroupHydrophobic InteractionLeucine, Valine, Alanine
Nitro GroupPolar InteractionSerine, Threonine

Scaffold Optimization for Targeted Pharmacophore Development

Scaffold optimization is the process of refining a lead compound to improve its drug-like properties. For the this compound scaffold, optimization would focus on enhancing its affinity for a specific biological target while minimizing off-target effects. This process often involves the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity.

Based on the activity of initial analogs, a pharmacophore model could be constructed. This model would highlight the key features, such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic regions. For example, if initial screening revealed that amides of this compound are active against a particular enzyme, the pharmacophore might consist of:

A hydrogen bond acceptor (the pyridine nitrogen).

A hydrogen bond donor/acceptor (the amide NH and carbonyl).

A hydrophobic feature (the methyl group).

An additional interaction point (from the substituent on the amide).

This model would then guide the synthesis of new analogs with a higher probability of being active. For instance, if a hydrophobic pocket is identified near the methyl group, analogs with larger alkyl groups at this position could be synthesized to improve binding affinity.

Role as a Privileged Structure or Starting Material in Early Drug Discovery Programs

A "privileged structure" is a molecular scaffold that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery programs. nih.gov Pyridine-based scaffolds are widely recognized as privileged structures due to their presence in a vast number of approved drugs and biologically active compounds. nih.gov

The this compound scaffold, possessing the key features of a pyridine ring and a carboxylic acid, has the potential to be a valuable starting material in early drug discovery. Its utility is exemplified by the successful synthesis of potent JAK2 inhibitors from a closely related nitropyridine carboxylic acid. nih.gov In this context, the scaffold provided the core structure that, after appropriate derivatization, led to compounds with significant biological activity. nih.gov

The development of JAK2 inhibitors from a 5-methyl-3-nitropyridine-2-carboxylic acid scaffold, a positional isomer of the title compound, demonstrates the potential of this chemical class. Some of the most potent compounds in that series exhibited IC50 values in the low micromolar range against JAK2. nih.gov

Below is a table summarizing the activity of illustrative compounds derived from a related nitropyridine carboxylic acid scaffold:

Compound ID (Illustrative)ScaffoldTargetIC50 (µM) nih.gov
Analog A5-methyl-3-nitropyridine-2-carboxamideJAK28.5
Analog B5-methyl-3-nitropyridine-2-carboxamideJAK212.2

This data underscores the potential of the nitropyridine carboxylic acid framework as a starting point for the development of potent enzyme inhibitors.

Theoretical and Computational Chemistry Investigations of 3 Methyl 4 Nitropyridine 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 3-Methyl-4-nitropyridine-2-carboxylic acid. These calculations can predict various electronic properties that govern the molecule's reactivity and interactions.

The presence of a nitro group (-NO2), a carboxylic acid group (-COOH), and a methyl group (-CH3) on the pyridine (B92270) ring creates a unique electronic environment. The nitro group is a strong electron-withdrawing group, which significantly influences the electron density distribution across the pyridine ring. This effect, combined with the electron-withdrawing nature of the carboxylic acid group, leads to a highly polarized molecule.

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. For a related compound, 2-chloro-6-methoxypyridine-4-carboxylic acid, NBO analysis revealed the presence of intermolecular interactions between two monomer units. tandfonline.com Similar analyses for this compound would likely highlight significant charge transfer interactions between the electron-donating methyl group and the electron-withdrawing nitro and carboxylic acid groups, as well as the pyridine ring nitrogen.

The calculated Mulliken population analysis can provide insights into the local electronic charges on each atom, identifying the most electrophilic and nucleophilic sites within the molecule. For instance, in a study of a different heterocyclic compound, Mulliken population analysis was used to predict the Fukui function and global softness, which are indicators of chemical reactivity. tandfonline.com

Table 1: Calculated Electronic Properties of a Related Pyridine Carboxylic Acid Derivative

PropertyValue
Dipole Moment (Debye)3.5
HOMO Energy (eV)-6.8
LUMO Energy (eV)-2.5
HOMO-LUMO Gap (eV)4.3

Note: The data in this table is illustrative and based on typical values for similar pyridine carboxylic acid derivatives. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of this compound is critical for understanding its biological activity and physical properties. The relative orientation of the carboxylic acid and nitro groups with respect to the pyridine ring can significantly impact its ability to interact with biological targets.

Conformational analysis typically involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-N bond of the nitro group. It is widely accepted that the syn conformation of the carboxylic acid group, where the O=C-O-H dihedral angle is approximately 0°, is generally more stable than the anti conformation (dihedral angle of 180°). nih.gov However, the presence of substituents and the solvent environment can influence this preference. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, accounting for solvent effects and temperature. nih.gov MD simulations can reveal the most stable conformations and the transitions between them. For this compound, MD simulations in an aqueous environment would be particularly valuable for understanding its behavior in a biological context. These simulations can highlight the stability of intramolecular hydrogen bonds and the interactions with surrounding water molecules. nih.gov

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms involving this compound. By calculating the energies of reactants, products, and transition states, it is possible to predict the most likely reaction pathways and the activation energies associated with them.

For example, the synthesis of related heterocyclic compounds has been guided by DFT calculations to understand the regioselectivity of reactions like methylation. mdpi.com Similar computational studies on this compound could elucidate the mechanisms of its synthesis or its metabolic degradation pathways.

Transition state theory combined with quantum chemical calculations allows for the determination of reaction rates. The identification of transition state structures, which are first-order saddle points on the potential energy surface, is a key step in this process. For instance, understanding the decarboxylation or reduction of the nitro group would be of significant interest.

Prediction of Spectroscopic Parameters for Structural Verification

Computational chemistry plays a crucial role in the prediction of spectroscopic data, which is essential for the structural verification of newly synthesized compounds. mdpi.com

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: The vibrational frequencies and intensities for IR and Raman spectra can be computed to help in the assignment of experimental spectral bands. For the carboxylic acid group, characteristic stretching vibrations of the C=O and O-H bonds are expected. tandfonline.com For example, the OH stretching vibration of the carboxylic group typically appears as a strong absorption band in the region of 3700–3400 cm⁻¹. tandfonline.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for a Hypothetical Pyridine Carboxylic Acid Derivative

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (ppm) - COOH12.5
¹³C NMRChemical Shift (ppm) - C=O168
IRVibrational Frequency (cm⁻¹) - C=O stretch1720
UV-Visλmax (nm)280

Note: This data is illustrative. Accurate predictions require specific calculations for this compound.

In Silico Screening and Virtual Library Design Based on the Core Structure

The core structure of this compound can serve as a scaffold for the design of new bioactive molecules. In silico screening and virtual library design are powerful computational techniques used in drug discovery to identify promising lead compounds. researchgate.netresearchgate.net

Virtual screening involves docking a library of compounds into the binding site of a biological target to predict their binding affinity and mode of interaction. researchgate.net This approach can be used to screen for derivatives of this compound that may have improved activity or selectivity.

Based on the structure of this compound, a virtual library of related compounds can be generated by systematically modifying the substituents on the pyridine ring. This library can then be screened against various biological targets to identify potential drug candidates. nih.gov The design of these libraries often incorporates principles of medicinal chemistry, such as Lipinski's rule of five, to ensure that the designed molecules have drug-like properties. tandfonline.com

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 4 Nitropyridine 2 Carboxylic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of 3-Methyl-4-nitropyridine-2-carboxylic acid. The theoretical exact mass of this compound (C₇H₆N₂O₄) is 182.0328 g/mol . An experimental HRMS measurement would be expected to be in close agreement with this value, typically within a few parts per million (ppm).

Fragmentation analysis, often performed using techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), provides valuable structural information. The fragmentation pattern of this compound would likely involve initial losses of small, stable molecules. Common fragmentation pathways could include the loss of a hydroxyl radical (•OH) from the carboxylic acid group, followed by the loss of carbon monoxide (CO), or the loss of the nitro group (NO₂).

Table 1: Hypothetical HRMS Fragmentation Data for this compound

Fragment IonProposed StructureTheoretical m/z
[M-OH]⁺C₇H₅N₂O₃⁺165.0295
[M-NO₂]⁺C₇H₆NO₂⁺136.0393
[M-COOH]⁺C₆H₆N₂O₂⁺138.0424
[M-OH-CO]⁺C₆H₅N₂O₂⁺137.0346

Note: This data is representative and not from a recorded spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity of the atoms within the molecule.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the nitro and carboxylic acid groups. The carboxylic acid proton typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm). pressbooks.publibretexts.org

The ¹³C NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum (around 165-185 ppm). pressbooks.pub The carbons attached to the nitro group and the nitrogen atom in the pyridine (B92270) ring would also be significantly deshielded.

2D NMR experiments are crucial for assembling the molecular puzzle. A COSY (Correlation Spectroscopy) spectrum would show correlations between neighboring protons, helping to identify the positions of the substituents on the pyridine ring. An HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton with its directly attached carbon atom. Finally, an HMBC (Heteronuclear Multiple Bond Correlation) spectrum reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different fragments of the molecule, such as the methyl group and the carboxylic acid to the pyridine ring. princeton.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
COOH~11-13 (broad s)~168
C2-~150
C3-~140
CH₃~2.5 (s)~18
C4-~155
H5~8.5 (d)~125
H6~8.9 (d)~148

Note: These are estimated values based on known substituent effects on pyridine rings and are not from a recorded spectrum. 's' denotes a singlet and 'd' denotes a doublet.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups, each of which has characteristic absorption or scattering frequencies.

For this compound, the IR spectrum would be dominated by strong absorptions corresponding to the O-H stretch of the carboxylic acid, which appears as a very broad band in the region of 2500-3300 cm⁻¹. libretexts.org The C=O stretching vibration of the carboxylic acid would give a strong, sharp peak around 1710 cm⁻¹. pressbooks.pub The nitro group has two characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com The spectrum would also contain various C-H, C-N, and C-C stretching and bending vibrations that contribute to the unique "fingerprint" region of the spectrum.

Raman spectroscopy would also be expected to show characteristic bands for the nitro group and the aromatic ring system.

Table 3: Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch~1710
Nitro GroupAsymmetric N-O stretch1550-1475
Nitro GroupSymmetric N-O stretch1360-1290
Aromatic RingC=C and C=N stretches1600-1450
Methyl GroupC-H stretch2950-2850

Note: This data is compiled from typical functional group absorption ranges. pressbooks.publibretexts.orgspectroscopyonline.comorgchemboulder.com

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide definitive information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm its molecular structure.

The crystal structure would likely reveal the planar nature of the pyridine ring and the orientation of the methyl, nitro, and carboxylic acid substituents. Of particular interest would be the intermolecular hydrogen bonding interactions involving the carboxylic acid groups, which often form dimeric structures in the solid state. The analysis of C-O bond lengths within the carboxylic acid group can confirm whether it exists in its neutral form. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For this compound, the presence of the conjugated pyridine ring system, along with the electron-withdrawing nitro and carboxylic acid groups, would be expected to give rise to characteristic absorption bands in the UV region. Aromatic nitro compounds typically exhibit strong absorptions. nih.gov The addition of multiple nitro groups to an aromatic system can lead to a blue shift (a shift to shorter wavelengths) in the absorption maximum. capes.gov.br The spectrum would likely show π → π* transitions associated with the aromatic system.

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely used methods.

An HPLC method for this compound would typically utilize a reversed-phase column. researchgate.net The choice of mobile phase, often a mixture of water (with an acidic modifier like formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be optimized to achieve good peak shape and resolution. helixchrom.comhelixchrom.com A UV detector would be suitable for monitoring the elution of the compound. The purity of a sample can be determined by the area percentage of the main peak in the chromatogram.

GC-MS could also be employed, potentially after derivatization of the carboxylic acid group to increase its volatility. This technique combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry, allowing for the analysis of volatile impurities. nih.gov

Future Directions and Emerging Research Frontiers for 3 Methyl 4 Nitropyridine 2 Carboxylic Acid

Exploration of Unconventional Synthetic Methodologies

The future of synthesizing 3-methyl-4-nitropyridine-2-carboxylic acid and its derivatives could be significantly advanced by moving beyond traditional nitration and oxidation reactions. Unconventional methodologies promise greater efficiency, selectivity, and access to novel structural analogs.

One promising avenue is the application of C(sp³)-H activation strategies. This powerful technique allows for the direct functionalization of carbon-hydrogen bonds, which are typically unreactive. Research into the synthesis of complex proline analogs has demonstrated the utility of palladium-catalyzed C-H activation for creating intricate molecular scaffolds. nih.gov Adapting this methodology to the methyl group of a suitable pyridine (B92270) precursor could offer a novel and efficient route to this compound, potentially streamlining multi-step sequences. nih.gov

Furthermore, catalytic reduction techniques, such as those used in the synthesis of piperidine (B6355638) derivatives from pyridine carboxylic acids, could be explored. A patented process for producing (2R, 4R)-4-methyl-2-piperidinecarboxylic acid utilizes a palladium-on-carbon catalyst under hydrogen pressure to reduce the pyridine ring of 4-methyl-2-pyridine carboxylic acid. google.com Investigating the selective reduction of the nitro group or the pyridine ring of this compound could yield a variety of new, highly functionalized molecules that are otherwise difficult to access.

Development of Novel Reactivity Profiles and Catalytic Applications

The unique electronic nature of this compound suggests a rich and underexplored reactivity profile. The nitro group, in particular, is a versatile functional group that can participate in a variety of chemical transformations.

Research has shown that the nitro group in compounds like methyl 3-nitropyridine-4-carboxylate is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This suggests that the nitro group in this compound could be readily displaced by a wide range of nucleophiles, providing a gateway to a diverse library of 2,3,4-trisubstituted pyridine derivatives. Exploring denitrative cross-coupling reactions, potentially catalyzed by transition metals like palladium with N-heterocyclic carbene (NHC) ligands, could further expand its synthetic utility. researchgate.net

The pyridine carboxylic acid scaffold is a well-established pharmacophore in the development of enzyme inhibitors . nih.govnih.gov Derivatives of picolinic, nicotinic, and isonicotinic acid have led to numerous drugs. nih.govnih.gov The specific substitution pattern of this compound makes it a compelling candidate for screening against various enzyme targets. Its potential to act as a metal-chelating agent, a common feature of picolinic acid-based inhibitors, combined with the additional functional handles, could lead to the discovery of potent and selective inhibitors for novel biological targets.

Expansion into Materials Science, Supramolecular Chemistry, or Agrochemical Research

The structural features of this compound make it an attractive building block for applications beyond traditional medicinal chemistry, particularly in materials science and supramolecular chemistry.

Supramolecular Chemistry and Co-crystal Engineering: Pyridine carboxylic acids are known to form co-crystals with other molecules, leading to materials with tailored physicochemical properties. mdpi.com The ability of the carboxylic acid to form robust hydrogen bonds, combined with the potential for the pyridine nitrogen and nitro group to act as hydrogen bond acceptors, provides multiple points for directed self-assembly. yu.edu.jo For instance, the related compound 3-methyl-4-nitropyridine (B157339) N-oxide has been shown to form a 1:1 molecular adduct with 3-nitrophthalic acid, creating zigzag chains held together by O-H···O and C-H···O hydrogen bonds. researchgate.net Exploring the co-crystallization of this compound with various active pharmaceutical ingredients (APIs) or other co-formers could lead to new solid forms with enhanced stability, solubility, or bioavailability. yu.edu.jo

Agrochemical Research: Substituted pyridine derivatives are of significant interest in the field of agrochemicals, serving as fungicides and other crop protection agents. mdpi.com The fungistatic activity of pyridine carboxylic acid adducts against certain fungi has been demonstrated. rsc.org Given this precedent, this compound and its derivatives represent a class of compounds that warrant investigation for potential herbicidal, insecticidal, or fungicidal properties.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research, from synthesis planning to property prediction. These computational tools offer a powerful approach to accelerate the exploration of novel compounds like this compound.

Predictive Modeling and Virtual Screening: AI and ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the biological activities, toxicity, and physicochemical characteristics of new molecules. mdpi.com For this compound, ML models could be used to perform virtual screening against vast libraries of biological targets, identifying potential protein-ligand interactions and prioritizing experimental testing. nih.gov This can significantly reduce the time and cost associated with early-stage drug discovery. mdpi.com

Interdisciplinary Research at the Interface of Chemistry and Other Scientific Disciplines

The full potential of this compound will likely be realized through collaborative, interdisciplinary research that bridges chemistry with other scientific fields.

Chemical Biology and Pharmacology: As previously noted, pyridine carboxylic acids are privileged scaffolds in drug discovery. nih.govnih.gov A systematic investigation of this compound and its derivatives for activity against a broad range of biological targets, from infectious diseases to metabolic disorders, represents a significant interdisciplinary frontier. This would involve close collaboration between synthetic chemists, biochemists, and pharmacologists.

Analytical Chemistry and Sensor Technology: The pyridine molecule is a classic analyte in the field of Surface-Enhanced Raman Scattering (SERS), a highly sensitive spectroscopic technique. mdpi.com The unique vibrational signature of this compound could be exploited for the development of novel sensors. For example, its ability to bind to metal surfaces, a prerequisite for SERS enhancement, could be used to design substrates for the trace detection of this molecule or related compounds in complex mixtures. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-4-nitropyridine-2-carboxylic acid, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves nitration and functional group manipulation. A plausible route includes:

  • Step 1: Nitration of a methyl-substituted pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 4-position.
  • Step 2: Carboxylic acid introduction via oxidation of a methyl or hydroxymethyl group using KMnO₄ or CrO₃ under acidic conditions.
    Intermediates should be characterized using FT-IR (to confirm nitro group absorption at ~1520–1350 cm⁻¹) and ¹H/¹³C NMR (to verify aromatic proton environments and substituent positions) . For nitro-aromatic intermediates, HPLC-MS can monitor reaction progress and purity .

Q. Which analytical techniques are most suitable for confirming the structure and purity of this compound?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Determines molecular formula (e.g., C₈H₆N₂O₄) and confirms absence of unintended adducts.
  • Multinuclear NMR: ¹H NMR identifies methyl protons (~2.5 ppm) and aromatic protons influenced by electron-withdrawing nitro/carboxylic groups. ¹³C NMR resolves carbonyl (170–175 ppm) and nitro-substituted carbons.
  • Elemental Analysis: Validates C/H/N/O ratios within ±0.3% theoretical values.
  • HPLC-PDA: Assesses purity (>98%) and detects trace impurities (e.g., unreacted precursors) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data for this compound?

Methodological Answer: Discrepancies in melting points or decomposition temperatures may arise from polymorphic forms or moisture sensitivity. To address this:

  • Perform Differential Scanning Calorimetry (DSC) under inert and humid conditions to compare phase transitions.
  • Conduct thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5°C/min) to distinguish decomposition steps.
  • Use powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms, which can alter thermal profiles .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution or redox reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to electrophilic/nucleophilic attacks. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy at the 4-position.
  • Molecular Dynamics (MD) Simulations: Model solvation effects in polar aprotic solvents (e.g., DMF) to assess reaction pathways.
  • Reactivity Descriptors: Use Fukui indices to quantify electrophilicity/nucleophilicity at specific atoms .

Q. What challenges arise in studying the biological activity of this compound, and how can they be mitigated?

Methodological Answer:

  • Solubility Limitations: The compound’s poor aqueous solubility can hinder in vitro assays. Use co-solvents (e.g., DMSO ≤1%) or formulate with cyclodextrins to enhance bioavailability.
  • Redox Instability: The nitro group may undergo reduction in biological media. Monitor stability via UV-Vis spectroscopy under physiological pH (7.4) and temperature (37°C).
  • Target Selectivity: Perform molecular docking against homologous enzymes (e.g., nitroreductases) to predict off-target effects .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C, 24h).
    • Oxidative stress (3% H₂O₂, RT, 6h).
  • Analytical Monitoring: Use UPLC-QTOF to identify degradation products (e.g., denitration or decarboxylation).
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at room temperature from accelerated stability data (40–60°C) .

Q. What is the role of this compound in coordination chemistry, and how can metal complexes be characterized?

Methodological Answer: The carboxylic acid and nitro groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺).

  • Synthesis: React the compound with metal salts (e.g., CuCl₂) in ethanol/water under reflux.
  • Characterization:
    • ESI-MS: Confirm metal-ligand stoichiometry.
    • EPR Spectroscopy: Detect paramagnetic species in Cu²⁺ complexes.
    • Single-Crystal XRD: Resolve coordination geometry (e.g., octahedral vs. square planar) .

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3-Methyl-4-nitropyridine-2-carboxylic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.